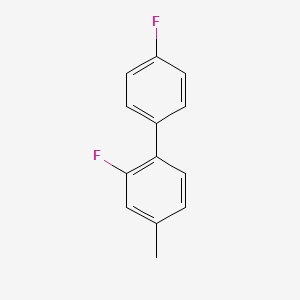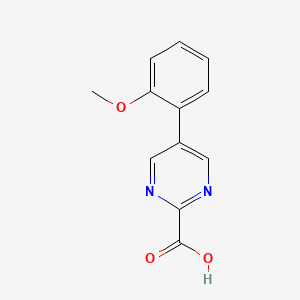
1-((1-Aminocyclohexyl)methyl)-3-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Aminocyclohexyl)methyl)-3-propylurea is an organic compound that features a cyclohexyl ring with an amino group, a propyl chain, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Aminocyclohexyl)methyl)-3-propylurea typically involves the reaction of 1-aminocyclohexylmethanol with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of 1-aminocyclohexylmethanol: This intermediate is synthesized by the reduction of 1-aminocyclohexanone using a reducing agent such as sodium borohydride.
Reaction with propyl isocyanate: The 1-aminocyclohexylmethanol is then reacted with propyl isocyanate to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((1-Aminocyclohexyl)methyl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the urea moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-((1-Aminocyclohexyl)methyl)-3-propylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1-((1-Aminocyclohexyl)methyl)-3-propylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and urea moiety can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
- 1-aminocyclohexylmethanol
- 1-aminocyclohexanone
- Propylurea
Comparison: 1-((1-Aminocyclohexyl)methyl)-3-propylurea is unique due to the presence of both a cyclohexyl ring and a urea moiety, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C11H23N3O |
|---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
1-[(1-aminocyclohexyl)methyl]-3-propylurea |
InChI |
InChI=1S/C11H23N3O/c1-2-8-13-10(15)14-9-11(12)6-4-3-5-7-11/h2-9,12H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
XOPXVMVFEDDLGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)NCC1(CCCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


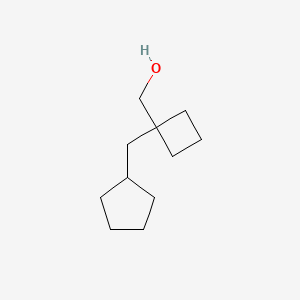
![3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)


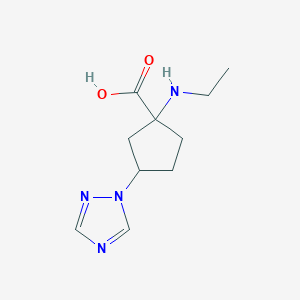
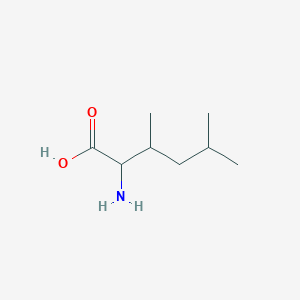
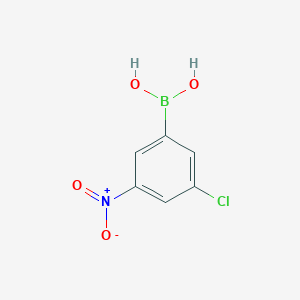
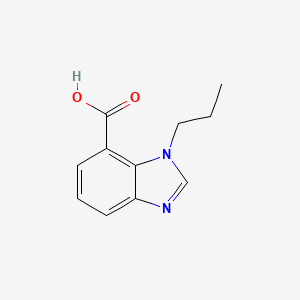
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)
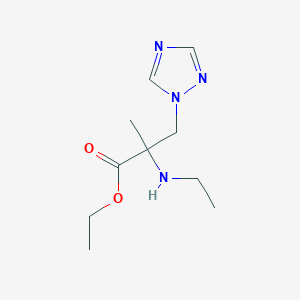
![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)
